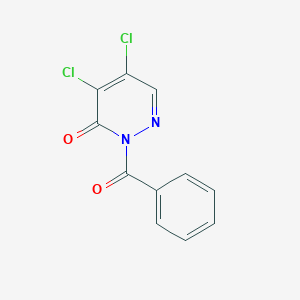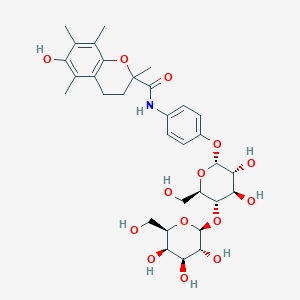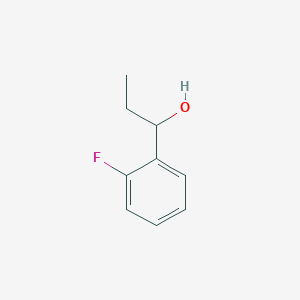
1-(2-氟苯基)丙醇
描述
1-(2-Fluorophenyl)propan-1-ol is a chemical compound that is part of a broader class of organic molecules that contain fluorine atoms and hydroxyl groups. The presence of fluorine can significantly alter the physical and chemical properties of these compounds, making them of interest in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated alcohols, such as 1-(2-Fluorophenyl)propan-1-ol, often involves the use of fluorinated ketones or aldehydes as starting materials. For instance, hexafluoroacetone has been used as a precursor to synthesize related compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, where phenol reacts with hexafluoroacetone in the presence of a catalyst and solvent . This method could potentially be adapted for the synthesis of 1-(2-Fluorophenyl)propan-1-ol by using 2-fluorophenol as a starting material.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often studied using X-ray diffraction techniques, which can reveal the arrangement of atoms in the solid state. Computational methods such as semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP are also employed to predict and analyze the molecular structure in different states, such as gas or solid . These methods can provide insights into the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Fluorinated alcohols like 1-(2-Fluorophenyl)propan-1-ol can participate in various chemical reactions. The presence of both alcoholic and phenolic hydroxyl groups makes them versatile intermediates for further chemical transformations. For example, they can be deprotonated to form alkoxides, which can then react with other compounds to form polymers or other complex molecules . The fluorine atoms can also influence the reactivity of these compounds, as they are highly electronegative and can affect the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties. For example, fluorinated compounds often have lower melting and boiling points compared to their non-fluorinated analogs. They can also exhibit unique solubility characteristics and increased chemical and thermal stability. In the case of liquid crystals derived from related compounds, the presence of fluorine can lead to reduced melting points and influence phase transitions, such as from smectic A to chiral nematic phases . These properties are important for the design of materials with specific performance criteria.
科学研究应用
合成色苷:1-(2-氟苯基)丙醇已被用于合成色苷。色苷可以通过铬三羰基配合物或特定的铑阳离子的作用来合成。这展示了该化合物在有机合成和配位化学中的实用性 (Houghton, Voyle, & Price, 1980)。
配位配体的反应:进一步研究1-(2-氟苯基)丙醇在钾叔丁醇和金属烷氧化物存在下的反应,会导致色苷和其他化合物的产生。这展示了该化合物的反应性和在创造复杂有机结构中的潜力 (Houghton, Voyle, & Price, 1983)。
微生物还原研究:该化合物也是微生物还原研究的对象。成功实现了特定氟有机化合物的高对映纯度生产,突显了其在立体化学应用和对映纯物质生产中的作用 (Bernardi et al., 1988)。
抗菌活性:在合成抗菌化合物时,已经制备并评估了1-(2-氟苯基)丙醇衍生物的抗菌性能。这显示了该化合物在制药研究和药物开发中的实用性 (Nagamani et al., 2018)。
有机金属化学:该化合物已被用于合成有机金属配合物,表明了其在配位化学中的多功能性和在催化和材料科学中的潜在应用 (Bustelo et al., 2007)。
三级胺的合成:它还参与了三级胺的合成,展示了其在创造可以抑制碳钢腐蚀的化合物中的作用。这表明了在工业化学和材料保护中的潜在应用 (Gao, Liang, & Wang, 2007)。
有机合成中的动力学分辨:该化合物已被用于脂肪酶介导的动力学分辨,这是在生产对映纯物质中重要的方法。这突显了其在绿色化学和可持续过程领域的应用 (Shimizu, Sugiyama, & Fujisawa, 1996)。
安全和危害
属性
IUPAC Name |
1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621321 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)propan-1-ol | |
CAS RN |
156022-15-0 | |
| Record name | 1-(2-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156022-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



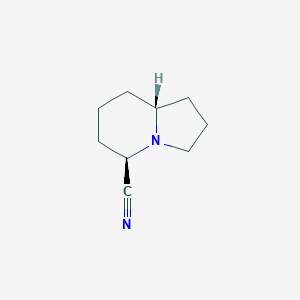
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
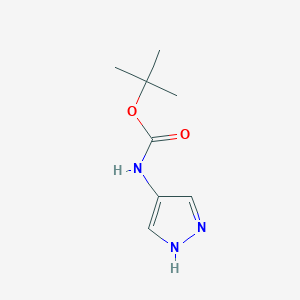
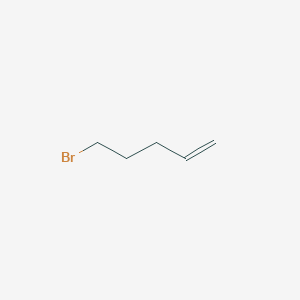
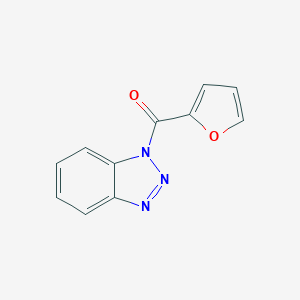
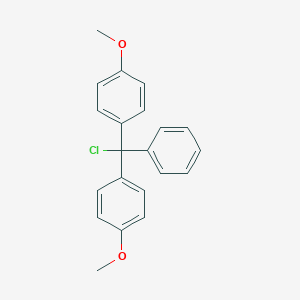
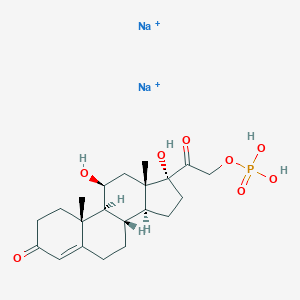
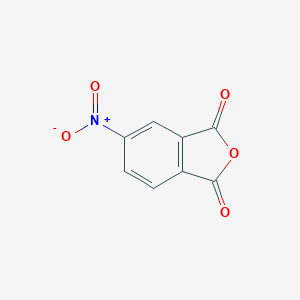
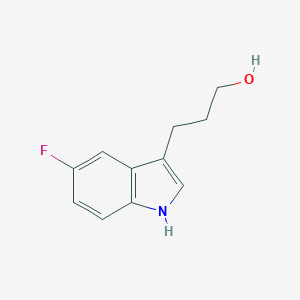
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
